Monobutyl Phthalate-d4

Biomonitoring LC-MS/MS Endocrine Disruption

Accurate MBP quantification in biomatrices via LC-MS/MS is challenged by matrix-induced ion suppression and extraction variability. MBP-d4 overcomes these limitations as a chemically identical SIL-IS, ensuring matched co-elution and ionization behavior. Validated online SPE-LC-MS/MS method with MBP-d4 achieves >84.3% recovery and <5% RSD, enabling reliable detection at low ng/mL levels. Critical for biomonitoring, toxicokinetic, and environmental compliance studies.

Molecular Formula C12H14O4
Molecular Weight 226.26 g/mol
CAS No. 478954-81-3
Cat. No. B588404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMonobutyl Phthalate-d4
CAS478954-81-3
Synonyms1,2-(Benzene-d4)dicarboxylic Acid 1-Butyl Ester;  Phthalic Acid-d4 Butyl Ester;  Butyl Hydrogen Phthalate-d4;  Mono-n-butyl Phthalate-d4;  MnBP-d4;  NSC 8479-d4; 
Molecular FormulaC12H14O4
Molecular Weight226.26 g/mol
Structural Identifiers
InChIInChI=1S/C12H14O4/c1-2-3-8-16-12(15)10-7-5-4-6-9(10)11(13)14/h4-7H,2-3,8H2,1H3,(H,13,14)/i4D,5D,6D,7D
InChIKeyYZBOVSFWWNVKRJ-UGWFXTGHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 0.05 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Monobutyl Phthalate-d4: Deuterated Internal Standard


Monobutyl Phthalate-d4 (MBP-d4) is a tetradeuterated analog of the phthalate monoester metabolite Monobutyl Phthalate (MBP) . This isotopically labeled compound incorporates four deuterium atoms on the aromatic ring, yielding a nominal mass shift of +4 Da (molecular weight 226.26 g/mol) relative to the unlabeled MBP (222.24 g/mol) . As a stable isotope-labeled internal standard (SIL-IS), MBP-d4 is designed specifically for isotope dilution mass spectrometry (IDMS) workflows, where it enables precise correction for matrix-induced ion suppression or enhancement, extraction recovery variability, and instrument drift during the quantitative analysis of MBP in complex biological and environmental matrices .

Why Deuterated Standards Are Essential for MBP Quantification


Quantitative analysis of Monobutyl Phthalate (MBP) in biological matrices such as urine, plasma, or tissue homogenates via LC-MS/MS is confounded by significant matrix effects—co-eluting endogenous components that unpredictably suppress or enhance analyte ionization, leading to inaccurate quantification [1]. While an unlabeled structural analog or a 13C-labeled MBP standard can serve as a surrogate internal standard, these compounds exhibit distinct physicochemical properties (e.g., slight chromatographic retention time shifts, differing ionization efficiencies) that preclude exact co-elution and identical matrix effect behavior [2]. Consequently, the use of non-deuterated or 13C-labeled alternatives fails to fully compensate for sample-to-sample variability in extraction recovery and ionization efficiency, introducing systematic bias and compromising method accuracy, particularly at the low ng/mL concentrations typical of human biomonitoring studies [3]. Only a deuterated internal standard like MBP-d4, which is chemically and physically near-identical to the native analyte, ensures the requisite co-elution and matched matrix effect response for reliable isotope dilution quantification.

Quantitative Performance Evidence for MBP-d4


Accuracy and Precision Gains in Urine Biomonitoring

In a validated on-line SPE-LC-MS/MS method for human urine, the use of MBP-d4 as an internal standard via isotope dilution improved accuracy compared to external calibration alone. The method achieved recoveries above 84.3% and relative standard deviations (RSD) of 0.8–4.8% for MBP quantification, demonstrating the precision gains conferred by deuterated internal standardization [1].

Biomonitoring LC-MS/MS Endocrine Disruption

Superior Matrix Effect Correction vs. Non-Isotopic Surrogates

Isotope dilution using a deuterated internal standard (e.g., MBP-d4) is the gold standard for correcting matrix effects in LC-MS/MS because the isotopologue co-elutes exactly with the analyte and experiences identical ionization suppression/enhancement. In contrast, non-isotopic internal standards (e.g., structural analogs) may exhibit different matrix effect behavior, leading to under- or over-correction and compromised accuracy [1].

Matrix Effects LC-MS/MS Method Validation

Chromatographic Selectivity Against Structural Isomers

Effective chromatographic separation is critical to resolve MBP-d4 from its structural isomer, mono-isobutyl phthalate (MiBP), which shares the same molecular weight and can co-elute, causing false-positive identification or inaccurate quantification of MBP . While the deuterium label does not alter chromatographic selectivity relative to unlabeled MBP, the use of MBP-d4 necessitates method validation to ensure baseline resolution from MiBP in complex samples.

Chromatography Selectivity Isomer Separation

Key Application Scenarios for MBP-d4


Human Biomonitoring for Phthalate Exposure

MBP-d4 is the required internal standard for accurate quantification of urinary monobutyl phthalate (MBP) in population-scale exposure studies. The validated on-line SPE-LC-MS/MS method employing MBP-d4 achieved recoveries >84.3% and RSDs <5%, enabling reliable detection of median MBP levels at 22.5 ng/mL in human urine [1]. This performance is critical for epidemiological investigations linking phthalate exposure to adverse health outcomes.

Toxicokinetic Studies in Preclinical Models

MBP-d4 serves as the internal standard in validated UPLC-MS/MS methods for quantifying MBP in rat plasma, amniotic fluid, fetuses, and pups, with demonstrated intra- and inter-day accuracy (%RE ≤ ±7.5) and precision (%RSD ≤ 10.1%) [2]. Such method performance is essential for generating robust toxicokinetic data to support risk assessment of DBP exposure during critical developmental windows.

Environmental Fate and Transport Monitoring

MBP-d4 is employed as a surrogate or internal standard in environmental monitoring programs to track the distribution of MBP in water, sediment, and biota. The deuterated standard's matched matrix effect behavior ensures accurate correction for the complex and variable matrices encountered in environmental samples, thereby providing reliable data for regulatory compliance and ecological risk assessment .

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